4-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide
Description
Structure and Key Features
4-Methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is a benzamide derivative characterized by:
- A 4-methoxybenzoyl core, which contributes to electronic and steric properties.
- A branched alkyl chain at the amide nitrogen, featuring a 2-methylpropyl group substituted with a thiophen-3-yl heterocycle.
Structural confirmation typically involves 1H/13C-NMR, IR spectroscopy, and mass spectrometry (common across ).
Properties
IUPAC Name |
4-methoxy-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-16(2,13-8-9-20-10-13)11-17-15(18)12-4-6-14(19-3)7-5-12/h4-10H,11H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKWFGKYZTYMKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)OC)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, which is then reacted with an amine to yield the benzamide.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Propyl Chain: The propyl chain can be introduced via a Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) is reacted with the intermediate product to form the desired propyl-substituted thiophene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The thiophene moiety (as in the target compound and ) is associated with antimicrobial and receptor-binding properties due to its electron-rich aromatic system .
- Trifluoromethyl groups () enhance metabolic stability and lipophilicity, critical for CNS-targeting ligands or radiotracers .
Spectral Trends :
- IR Spectroscopy : Benzamide C=O stretches appear consistently at ~1660–1680 cm⁻¹ (). Thione (C=S) vibrations at ~1240–1255 cm⁻¹ differentiate thiophene-containing analogs ().
- 1H-NMR : Thiophene protons resonate at δ 7.0–7.5 ppm, while oxazole/oxadiazole protons () appear upfield (δ 8.0–8.5 ppm) due to electron-withdrawing effects.
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
